molecular formula C8H3BrF4N2O B12852158 7-Bromo-5-fluoro-4-(trifluoromethoxy)-1H-benzimidazole

7-Bromo-5-fluoro-4-(trifluoromethoxy)-1H-benzimidazole

Cat. No.: B12852158
M. Wt: 299.02 g/mol
InChI Key: MEOZOEVQJZOMSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-5-fluoro-4-(trifluoromethoxy)-1H-benzimidazole is a high-purity chemical building block designed for advanced research and development in medicinal chemistry. The compound features a benzimidazole core, which is recognized as a "privileged scaffold" due to its frequent occurrence in a wide range of bioactive molecules . This core structure is known to interact with diverse biological targets, making derivatives valuable in the investigation of new therapeutic agents . The specific pattern of substituents on this molecule—bromo, fluoro, and trifluoromethoxy groups—is strategically chosen to modulate the compound's electronic properties, lipophilicity, and metabolic stability. These modifications are common in modern drug design to optimize a compound's interaction with biological targets and its overall pharmacokinetic profile. Benzimidazole derivatives have demonstrated a broad spectrum of pharmacological activities in scientific literature, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects . Furthermore, they have been studied as inhibitors of key enzymes such as acetylcholinesterase, which is a target for neurodegenerative conditions . This product is intended for use as a key intermediate in the synthesis of more complex molecules for hit-to-lead optimization and structure-activity relationship (SAR) studies. Researchers can leverage this compound to explore novel compounds for various disease areas. This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H3BrF4N2O

Molecular Weight

299.02 g/mol

IUPAC Name

4-bromo-6-fluoro-7-(trifluoromethoxy)-1H-benzimidazole

InChI

InChI=1S/C8H3BrF4N2O/c9-3-1-4(10)7(16-8(11,12)13)6-5(3)14-2-15-6/h1-2H,(H,14,15)

InChI Key

MEOZOEVQJZOMSM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C2C(=C1Br)N=CN2)OC(F)(F)F)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically follows a multi-step approach involving:

  • Construction of the benzimidazole core from appropriately substituted o-phenylenediamines and aldehydes or related precursors.
  • Introduction of halogen substituents (bromo and fluoro) at specific positions on the aromatic ring.
  • Installation of the trifluoromethoxy group, a challenging moiety due to its electron-withdrawing and steric properties.

Detailed Preparation Methods

Starting Materials and Key Intermediates

Stepwise Synthesis

Step 1: Formation of Substituted Benzimidazole Core
  • Cyclization of substituted o-phenylenediamines with formic acid or aldehydes under reflux conditions to form the benzimidazole ring.
  • For example, 4-bromo-1,2-phenylenediamine reacts with 2-fluoro-4-(trifluoromethoxy)benzaldehyde to yield the corresponding benzimidazole intermediate.
Step 2: Halogenation and Functional Group Manipulation
  • Selective bromination at position 7 can be achieved using phosphorus oxybromide or other brominating agents under controlled conditions.
  • Fluorination is often introduced via starting materials or through halogen exchange reactions.
  • The trifluoromethoxy group is introduced either by using trifluoromethoxy-substituted precursors or by nucleophilic substitution on suitable intermediates.
Step 3: Purification and Characterization
  • The crude product is purified by silica gel column chromatography using ethyl acetate/hexane mixtures.
  • Yields reported in similar benzimidazole syntheses range from 40% to 77%, depending on reaction conditions and purification efficiency.

Representative Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Cyclization of o-phenylenediamine Reflux with formic acid or aldehyde in solvent 70-80 Formation of benzimidazole core
2 Bromination Phosphorus oxybromide, reflux in ethyl acetate 70-77 Selective bromination at position 7
3 Introduction of trifluoromethoxy Use of trifluoromethoxy-substituted phenyl isothiocyanate or benzaldehyde 40-50 Requires careful control of reaction time and temperature
4 Purification Silica gel chromatography (ethyl acetate/hexane) - Essential for isolating pure compound

Research Findings and Optimization Notes

  • The use of HBTU and triethylamine in N,N-dimethylformamide (DMF) has been reported to facilitate coupling reactions involving benzimidazole intermediates, improving yields and purity.
  • Diisopropylcarbodiimide (DIC) is effective in promoting cyclization and substitution steps, especially when introducing bulky groups like trifluoromethoxy.
  • Reaction times vary from several hours to overnight reflux, with temperature control critical to avoid decomposition or side reactions.
  • Purification by column chromatography is necessary due to the formation of regioisomers and side products.
  • The trifluoromethoxy group significantly influences the electronic properties of the molecule, requiring careful selection of reaction conditions to maintain its integrity.

Summary Table of Key Synthetic Steps

Intermediate/Step Reagents/Conditions Purpose Yield (%) Reference
4-Bromo-3-fluoro-o-phenylenediamine Commercial or synthesized Starting material -
Cyclization with trifluoromethoxybenzaldehyde Reflux in formic acid or suitable solvent Benzimidazole core formation 70-80
Bromination with phosphorus oxybromide Reflux in ethyl acetate Introduction of bromine 70-77
Coupling with trifluoromethoxyphenyl isothiocyanate DIC, DMF, triethylamine Introduction of trifluoromethoxy 40-50
Purification Silica gel chromatography (ethyl acetate/hexane) Isolation of pure compound -

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction reactions could lead to the formation of amine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

Chemical Properties and Structure

The compound features a benzimidazole core with multiple halogen substituents, which enhance its reactivity and biological activity. The presence of bromine, fluorine, and trifluoromethoxy groups contributes to its unique chemical properties, making it a valuable building block in synthetic chemistry.

Medicinal Chemistry

Anticancer Activity : Research indicates that 7-Bromo-5-fluoro-4-(trifluoromethoxy)-1H-benzimidazole exhibits potent anticancer properties. For instance, studies have shown that it can inhibit the growth of various cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer), with IC50 values below 10 µM. This suggests its potential as a lead compound for developing new anticancer therapies.

Antimicrobial Activity : The compound has demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values range from 1 µg/mL to 16 µg/mL for different bacterial strains, indicating strong antibacterial properties.

Antiviral Activity : Preliminary studies suggest that this benzimidazole derivative may possess antiviral properties against human cytomegalovirus (HCMV). Further research is needed to confirm its efficacy against viral infections.

Biochemical Research

The compound has been investigated for its ability to influence various biochemical pathways:

  • Kinase Inhibition : It has been shown to inhibit specific kinases involved in cell signaling pathways, leading to apoptosis in cancer cells by disrupting mitochondrial function.
  • Cellular Effects : Studies indicate that it can induce apoptosis through the activation of caspases and disruption of cellular integrity.

Material Science

In addition to its biological applications, 7-Bromo-5-fluoro-4-(trifluoromethoxy)-1H-benzimidazole is utilized in the development of new materials and catalysts due to its unique chemical structure. Its reactivity allows for the synthesis of complex heterocyclic compounds that can be applied in various industrial processes.

Data Summary Table

Application AreaSpecific ActivityObservations
Medicinal ChemistryAnticancer ActivityIC50 < 10 µM against HepG2 and MCF7
Antimicrobial ActivityMIC between 1 µg/mL - 16 µg/mL for various strains
Antiviral ActivityPotential activity against HCMV
Biochemical ResearchKinase InhibitionInduces apoptosis via mitochondrial disruption
Cellular EffectsActivates caspases leading to cell death
Material ScienceSynthesis of Complex CompoundsUsed as a building block for new materials

Case Study 1: Anticancer Efficacy

A study conducted on the effects of 7-Bromo-5-fluoro-4-(trifluoromethoxy)-1H-benzimidazole on HepG2 liver cancer cells revealed that treatment with this compound resulted in significant inhibition of cell proliferation. The mechanism was linked to the activation of apoptotic pathways, suggesting a potential therapeutic role in liver cancer treatment.

Case Study 2: Antimicrobial Properties

In another investigation, the antimicrobial efficacy of this compound was assessed against various bacterial strains using the broth microdilution method. Results indicated that it effectively inhibited bacterial growth at low concentrations, outperforming some standard antibiotics.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. It might involve:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways Involved: Modulating signaling pathways or inhibiting enzyme activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table compares 7-Bromo-5-fluoro-4-(trifluoromethoxy)-1H-benzimidazole with structurally related benzimidazole derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications Reference CAS/ID
7-Bromo-5-fluoro-4-(trifluoromethoxy)-1H-benzimidazole Br (7), F (5), OCF₃ (4) C₈H₃BrF₄N₂O ~314.0 (calc.) Hypothesized anticancer/anti-inflammatory activity Not explicitly listed
6-Bromo-5-fluoro-4-(trifluoromethyl)-1H-benzimidazole Br (6), F (5), CF₃ (4) C₈H₃BrF₄N₂ 283.0 Research compound (Combi-Blocks Inc.) 1820619-42-8
5-Chloro-4-fluoro-2-(trifluoromethyl)-1H-benzimidazole Cl (5), F (4), CF₃ (2) C₈H₃ClF₄N₂ 238.57 Potential enzyme inhibition 89426-94-8
4-Bromo-5-methoxy-2-(trifluoromethyl)-1H-benzimidazole Br (4), OCH₃ (5), CF₃ (2) C₉H₆BrF₃N₂O 295.06 Supplier-listed specialty chemical 2091606-00-5
5-Bromo-2-phenyl-1H-benzimidazole Br (5), Ph (2) C₁₃H₉BrN₂ 273.13 Kinase inhibitor candidate 1741-50-0

Key Observations:

Halogen positioning (Br at 7 vs. 6) influences steric interactions with target proteins, as seen in kinase inhibitors like 5-Bromo-2-phenyl-1H-benzimidazole .

Biological Activity Trends: Fluorinated benzimidazoles with trifluoromethyl/trifluoromethoxy groups (e.g., compound 89426-94-8 ) often exhibit enhanced bioavailability and target selectivity due to increased lipophilicity and metabolic resistance . Anti-inflammatory activity is reported for analogs like 2-benzyl-6-cyclohexylsulfanyl-5-(3-fluorophenoxy)-1H-benzimidazole, suggesting that the trifluoromethoxy group in the target compound may similarly modulate COX-2 inhibition .

Synthetic Challenges :

  • The synthesis of trifluoromethoxy-substituted benzimidazoles (as in the target compound) is more complex than methoxy or trifluoromethyl analogs due to the need for specialized reagents (e.g., trifluoromethyl hypofluorite) .
  • Bromination at position 7 (vs. 4 or 6) may require regioselective conditions to avoid side reactions, as seen in the synthesis of 4-(bromomethyl)-1-(2,3,4-trifluorophenyl)-1H-triazole derivatives .

Physicochemical Properties

  • Lipophilicity : The trifluoromethoxy group increases logP compared to methoxy or hydroxyl analogs, improving membrane permeability .
  • Acidity : The pKa of the benzimidazole NH group is influenced by electron-withdrawing substituents (e.g., OCF₃ lowers pKa, enhancing deprotonation at physiological pH) .

Biological Activity

7-Bromo-5-fluoro-4-(trifluoromethoxy)-1H-benzimidazole is a compound belonging to the benzimidazole class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, drawing from various research findings and case studies.

Chemical Structure and Properties

The molecular formula for 7-Bromo-5-fluoro-4-(trifluoromethoxy)-1H-benzimidazole is C10_{10}H5_{5}BrF4_{4}N2_{2}O, with a molecular weight of approximately 304.06 g/mol. The presence of bromine, fluorine, and trifluoromethoxy groups enhances its chemical stability and lipophilicity, which are critical for its biological activity.

Benzimidazole derivatives typically exert their biological effects through several mechanisms:

  • Enzyme Inhibition : These compounds often inhibit specific enzymes involved in critical cellular pathways. For instance, they may interact with kinases, disrupting signaling pathways essential for cell proliferation and survival.
  • Antimicrobial Activity : Research indicates that benzimidazole derivatives can exhibit antimicrobial properties by targeting bacterial cell division mechanisms. For example, they have been shown to inhibit the FtsZ protein in Mycobacterium tuberculosis (Mtb), which is crucial for bacterial cell division .
  • Induction of Apoptosis : Certain studies have reported that these compounds can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases.

Antimicrobial Activity

7-Bromo-5-fluoro-4-(trifluoromethoxy)-1H-benzimidazole has been investigated for its potential as an antimicrobial agent. It has demonstrated effectiveness against both drug-sensitive and drug-resistant strains of Mtb. The Minimum Inhibitory Concentration (MIC) values indicate significant potency:

CompoundMIC (µg/mL)Target Organism
7-Bromo-5-fluoro-4-(trifluoromethoxy)-1H-benzimidazole0.39 - 6.1Mtb H37Rv
Other Lead Compounds0.63 - 0.39Various Mtb strains

This suggests that the compound may be effective against latent tuberculosis infections as well .

Anticancer Activity

The compound has also been explored for its anticancer potential. Studies have shown that it can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation. The induction of apoptosis through mitochondrial disruption has been a notable mechanism observed in laboratory settings.

Antiviral Activity

Preliminary investigations suggest that this benzimidazole derivative may possess antiviral properties, although further research is needed to elucidate its full potential in this area.

Case Studies

  • Antitubercular Activity : In a study examining various benzimidazole derivatives against Mtb, 7-Bromo-5-fluoro-4-(trifluoromethoxy)-1H-benzimidazole was identified as a lead compound with promising activity against both drug-sensitive and resistant strains, highlighting its potential as a new antitubercular agent .
  • Cancer Cell Lines : In vitro studies on various cancer cell lines demonstrated that the compound significantly reduced cell viability and induced apoptosis, indicating its potential as an anticancer therapeutic agent.

Pharmacokinetics

The pharmacokinetic profile of 7-Bromo-5-fluoro-4-(trifluoromethoxy)-1H-benzimidazole is influenced by the presence of halogen substituents, which enhance its bioavailability and stability in physiological conditions. Studies suggest that the compound is relatively stable under physiological pH but may degrade under extreme conditions.

Q & A

Basic: What synthetic routes are effective for preparing 7-Bromo-5-fluoro-4-(trifluoromethoxy)-1H-benzimidazole, and how is structural validation performed?

Answer:
The synthesis typically involves multi-step reactions starting with halogenated benzimidazole precursors. For example, analogous compounds are synthesized via cyclocondensation of halogen-substituted o-phenylenediamines with aldehydes or carboxylic acids under acidic conditions (e.g., using polyphosphoric acid or acetic acid) . Key steps include:

  • Bromination/Fluorination: Introducing bromine and fluorine substituents via electrophilic substitution or directed ortho-metallation.
  • Trifluoromethoxy Introduction: Using trifluoromethylation reagents (e.g., TFMB derivatives) under controlled conditions .
    Validation:
  • Spectral Analysis: Compare experimental IR (C-F stretch ~1250–1100 cm⁻¹), ¹H/¹³C NMR (e.g., trifluoromethoxy δ ~55–60 ppm in ¹³C), and HRMS with calculated values .
  • Elemental Analysis: Confirm purity by matching observed vs. calculated C/H/N/Br/F percentages .

Basic: What techniques are used to confirm the crystal structure of this compound?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key methodologies include:

  • Data Collection: Use Mo/Kα radiation (λ = 0.71073 Å) at 298 K.
  • Refinement: Employ SHELXL (for small-molecule refinement) to solve and refine the structure, with R-factors < 0.05 indicating high accuracy .
  • Validation Tools: Mercury software for void analysis, packing similarity, and intermolecular interaction visualization (e.g., hydrogen bonds, π-π stacking) .

Advanced: How can researchers design experiments to investigate its biological activity and structure-activity relationships (SAR)?

Answer:

  • Molecular Docking: Use AutoDock or Schrödinger Suite to model interactions with target proteins (e.g., kinases, GPCRs). For example, docking studies on benzimidazole analogs reveal binding poses in active sites, with trifluoromethoxy enhancing hydrophobic interactions .
  • In Vitro Assays:
    • Enzyme Inhibition: Measure IC₅₀ values against target enzymes (e.g., angiotensin-converting enzyme) using fluorometric or colorimetric assays .
    • Receptor Binding: Radioligand displacement assays (e.g., dopamine D2 receptor studies) to quantify affinity .
  • SAR Strategies: Systematically modify substituents (e.g., replace Br with Cl, vary trifluoromethoxy position) and correlate changes with activity .

Advanced: How can contradictions between spectral data and crystallographic results be resolved?

Answer:

  • Cross-Validation: Compare experimental NMR/IR data with computational predictions (e.g., Gaussian DFT calculations for NMR shifts).
  • Thermal Motion Analysis: In SCXRD, assess anisotropic displacement parameters to identify dynamic disorder that may explain spectral discrepancies .
  • Packing Effects: Use Mercury to evaluate crystal packing forces (e.g., hydrogen bonding networks) that may alter bond lengths/angles compared to gas-phase calculations .

Advanced: What role do substituents (Br, F, CF₃O) play in modulating physicochemical and bioactive properties?

Answer:

  • Electron-Withdrawing Effects: Fluorine and bromine increase electrophilicity, enhancing binding to electron-rich protein residues.
  • Trifluoromethoxy (CF₃O): Improves metabolic stability and membrane permeability due to high lipophilicity (clogP ~2.5) .
  • Steric Effects: Bulkier substituents (e.g., CF₃O at position 4) may restrict rotational freedom, favoring specific bioactive conformations .

Advanced: How can synthesis conditions be optimized for higher yields and purity?

Answer:

  • Solvent Screening: Test polar aprotic solvents (e.g., DMF, DMSO) vs. protic solvents (acetic acid) to stabilize intermediates .
  • Catalyst Optimization: Evaluate transition-metal catalysts (e.g., Pd for cross-couplings) or organocatalysts for regioselective halogenation .
  • Reaction Monitoring: Use TLC/HPLC-MS to track intermediate formation and adjust reaction times/temperatures dynamically.

Advanced: What computational approaches are used to predict its reactivity and stability?

Answer:

  • DFT Calculations: Calculate Fukui indices to identify nucleophilic/electrophilic sites prone to degradation or reaction .
  • Molecular Dynamics (MD): Simulate solvation effects (e.g., in water/DMSO) to predict solubility and aggregation tendencies.
  • Docking-MD Hybrid: Combine docking poses with MD simulations (e.g., 100 ns trajectories) to assess target binding stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.